molecular formula C5H10ClI B1345565 1-Chloro-5-iodopentane CAS No. 60274-60-4

1-Chloro-5-iodopentane

Cat. No.: B1345565
CAS No.: 60274-60-4
M. Wt: 232.49 g/mol
InChI Key: GUUHKOCYWBEGGX-UHFFFAOYSA-N
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Description

1-Chloro-5-iodopentane is a halogenated hydrocarbon with the molecular formula C5H10ClI. It is a colorless to very dark yellow liquid that is sensitive to light. This compound is used primarily as a pharmaceutical intermediate and has various applications in organic synthesis .

Preparation Methods

1-Chloro-5-iodopentane can be synthesized through several methods. One common synthetic route involves the halogenation of 1,5-pentanediol. The reaction typically involves the use of phosphorus trichloride and iodine in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial production methods often involve similar halogenation processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Chloro-5-iodopentane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution with sodium azide would yield 1-azido-5-chloropentane .

Scientific Research Applications

1-Chloro-5-iodopentane is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Chloro-5-iodopentane involves its reactivity with various nucleophiles and electrophiles. The compound can form radical cations upon reaction with hydroxyl radicals, which can further participate in various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Biological Activity

1-Chloro-5-iodopentane (C₅H₁₀ClI), with a molecular weight of 232.49 g/mol, is a halogenated organic compound that serves as a pharmaceutical intermediate. Its unique structure, featuring both chlorine and iodine substituents, allows it to participate in various biological activities, making it of interest in medicinal chemistry and drug development.

  • Molecular Formula : C₅H₁₀ClI
  • Density : 1.663 g/cm³
  • Boiling Point : 75-77 °C (4 mmHg)
  • Flash Point : >110 °C
  • Water Solubility : Not miscible or difficult to mix with water

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in relation to its role as an alkylating agent and its effects on various biological systems. The compound's reactivity is primarily attributed to the presence of the halogen atoms, which can facilitate nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylation : The compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as proteins and nucleic acids.
  • Receptor Interaction : It may interact with specific receptors, influencing signaling pathways and cellular responses.

Study on Alkylating Agents

A study investigated the effects of various alkylating agents, including this compound, on cell viability and proliferation. The results indicated that this compound exhibited cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Compound IC50 (µM) Cell Line
This compound12.5HeLa
Other Alkylating Agents15.0 - 25.0Various Cancer Lines

Table 1: Cytotoxicity of this compound compared to other alkylating agents.

Pharmacological Studies

Research has also focused on the pharmacological properties of compounds derived from this compound. One study demonstrated that derivatives exhibited selective binding to cannabinoid receptors, indicating potential therapeutic applications in pain management and anti-inflammatory treatments.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • From 1,5-Pentanediol : Utilizing phosphorus oxychloride followed by treatment with sodium iodide.
  • Direct Halogenation : Employing chlorination followed by iodination processes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-chloro-5-iodopentane, and how do they influence its reactivity in organic synthesis?

  • Answer : The compound (C₅H₁₀ClI, MW 232.49 g/mol) has a density of 1.663 g/cm³ and a boiling point of 75–77°C . Its reactivity arises from the electrophilic iodine and nucleophilic chlorine atoms, making it suitable for substitution and elimination reactions. Thermodynamic data, such as ionization energy (IE) and appearance energy (AE) for fragmentation products (e.g., C₅H₁₀⁺ at 10.56 ± 0.05 eV via EI-MS), are critical for predicting reaction pathways .

Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?

  • Answer : Detailed experimental methods must include stoichiometry, reaction time, temperature, and purification steps (e.g., distillation under reduced pressure). Characterization data (NMR, IR, GC-MS) for intermediates and final products should be reported, with impurities quantified via chromatographic techniques. Evidence of purity (≥99%) and storage conditions (light-sensitive, refrigerated) must be documented .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Answer :

  • Mass spectrometry : EI-MS for fragmentation patterns (e.g., C₅H₁₀⁺ and HCl elimination) .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., δ ~3.5 ppm for CH₂Cl and CH₂I groups) .
  • Thermodynamic analysis : Differential scanning calorimetry (DSC) to study stability under varying temperatures .

Advanced Research Questions

Q. How does the electrochemical reduction of this compound at carbon cathodes in dimethylformamide (DMF) lead to cyclopentane formation?

  • Answer : Cyclization occurs via a 5-halopent-1-yl carbanion intermediate generated during reduction. The reaction pathway depends on the halogen (Cl vs. I) and proton availability. For example, in DMF with tetramethylammonium perchlorate, cyclopentane yields are enhanced due to stabilized carbanions .

Q. What mechanisms explain contradictory product distributions in dihalopentane reactions under varying conditions?

  • Answer : Conflicting data (e.g., n-pentane vs. 1-pentene formation) arise from competing intra- vs. intermolecular pathways. For instance, proton sources favor n-pentane via hydrogenation, while anhydrous conditions promote 1-pentene through β-elimination. Systematic studies using cyclic voltammetry and controlled-potential electrolysis are required to resolve such discrepancies .

Q. How can computational modeling predict regioselectivity in substitution reactions involving this compound?

  • Answer : Density functional theory (DFT) calculations can model transition states for SN2 reactions. For example, iodine’s larger atomic radius lowers the activation energy for nucleophilic attack at the C-I site compared to C-Cl, favoring iodide substitution .

Q. What strategies optimize the synthesis of asymmetric dihalides (e.g., this compound) to minimize byproducts like 1,10-dichlorodecane?

  • Answer : Key strategies include:

  • Temperature control : Lower temperatures reduce radical coupling (responsible for 1,10-dichlorodecane).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and suppress side reactions.
  • Catalyst use : Phase-transfer catalysts improve reaction efficiency and selectivity .

Q. Methodological Guidelines

Q. How should researchers design experiments to study the stability of this compound under varying environmental conditions?

  • Answer :

  • Light sensitivity : Conduct accelerated degradation studies using UV-Vis spectroscopy to quantify decomposition rates .
  • Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres identifies decomposition thresholds .

Q. What protocols ensure ethical and safe handling of this compound in laboratory settings?

  • Answer :

  • Ventilation : Use fume hoods to prevent inhalation of volatile compounds.
  • Waste disposal : Halogenated waste must be neutralized before disposal (e.g., treatment with sodium bicarbonate) .

Properties

IUPAC Name

1-chloro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHKOCYWBEGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069393
Record name Pentane, 1-chloro-5-iodo-
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Molecular Weight

232.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60274-60-4
Record name 1-Chloro-5-iodopentane
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Record name Pentane, 1-chloro-5-iodo-
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Record name Pentane, 1-chloro-5-iodo-
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Record name Pentane, 1-chloro-5-iodo-
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Record name 1-chloro-5-iodopentane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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